molecular formula C11H13F3N2O2 B13238041 Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13238041
M. Wt: 262.23 g/mol
InChI Key: PIVQNRNHLCXYDS-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of a suitable pyridine derivative with ethyl trifluoroacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3N3O2
  • Molecular Weight : 251.18 g/mol
  • Melting Point : 80-82 °C

The compound features an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and an ethyl carboxylate moiety. The presence of the trifluoromethyl group enhances lipophilicity and stability, while the carboxylate group facilitates various chemical reactions such as esterification and amidation.

This compound interacts with biological targets through:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins or nucleic acids.
  • π-π Stacking Interactions : The aromatic nature of the imidazo[1,2-a]pyridine structure supports π-π stacking with other aromatic systems.

These interactions contribute to its binding affinity for various receptors and enzymes. Preliminary studies suggest that derivatives of this compound can inhibit specific kinases involved in cancer progression and show antibacterial activity against certain pathogens .

Antibacterial Activity

The compound exhibits notable antibacterial properties. In vitro studies have shown that derivatives demonstrate significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 mg/mL
S. aureus100 µM
S. agalactiae75 µM

These results indicate that modifications to the ethyl carboxylate moiety can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that this compound can inhibit key kinases associated with cancer cell proliferation. For instance:

  • Inhibition of Kinases : Studies have demonstrated that specific derivatives can effectively inhibit kinases linked to tumor growth.

The exact mechanisms remain under investigation; however, the compound's unique structural features suggest potential for further development as an anticancer agent .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of several derivatives of this compound against E. coli and S. aureus. The results indicated that modifications to the trifluoromethyl group significantly enhanced antibacterial activity:

  • Findings : Derivatives with additional electron-withdrawing groups showed improved MIC values compared to the parent compound.

This study highlights the importance of structural modifications in enhancing biological activity and opens avenues for developing more potent antibacterial agents .

Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the anticancer properties of this compound's derivatives. The study involved testing various concentrations against multiple cancer cell lines:

  • Results : Certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield effective cancer therapeutics based on this scaffold .

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H13F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h2-6H2,1H3

InChI Key

PIVQNRNHLCXYDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F

Origin of Product

United States

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